![molecular formula C20H17N3O4 B13455230 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group
Méthodes De Préparation
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the Fmoc-protected amino acid.
Reaction Conditions: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with the pyrazole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles under basic conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other Fmoc-protected amino acids and pyrazole derivatives:
Fmoc-Protected Amino Acids: Similar compounds include Fmoc-protected glycine, alanine, and phenylalanine, which are commonly used in peptide synthesis.
Pyrazole Derivatives: Other pyrazole derivatives include 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole, which have different substituents and exhibit distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17N3O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)16-9-22-23-18(16)10-21-20(26)27-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-9,17H,10-11H2,(H,21,26)(H,22,23)(H,24,25) |
Clé InChI |
HACPJWLCSIHTDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=NN4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


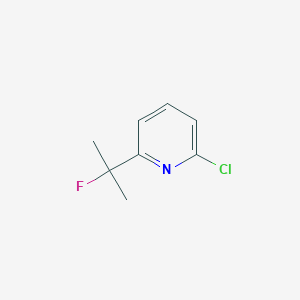
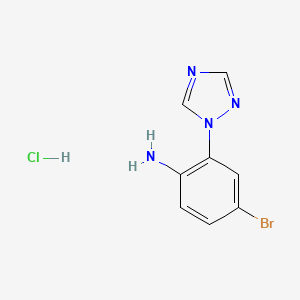
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
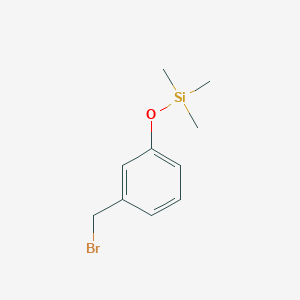
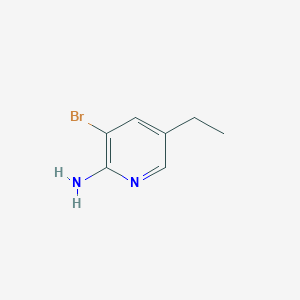

![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
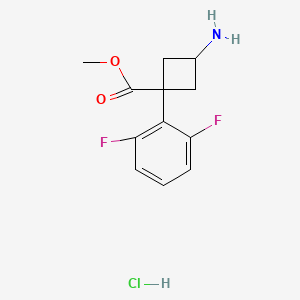
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
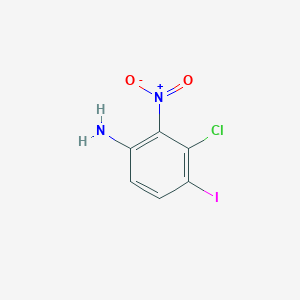
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)

